molecular formula C22H19N3O2S B2586702 2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 1394801-15-0

2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B2586702
CAS No.: 1394801-15-0
M. Wt: 389.47
InChI Key: KHGZYDOTNVHQDG-UHFFFAOYSA-N
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Description

This compound is a cyano-enamide derivative featuring a thiazole core substituted with a 2,4,5-trimethylphenyl group at the 4-position and a 4-hydroxyphenylacrylonitrile moiety at the 2-position. Its molecular formula is C₂₇H₂₃N₃O₂S, with a molecular weight of 461.56 g/mol (calculated). The structure combines electron-withdrawing (cyano, thiazole) and electron-donating (hydroxyphenyl) groups, which may influence its physicochemical properties and biological interactions. catalog entries) suggest synthetic routes involving condensation reactions between thiazole amines and acrylonitrile derivatives .

Properties

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-13-8-15(3)19(9-14(13)2)20-12-28-22(24-20)25-21(27)17(11-23)10-16-4-6-18(26)7-5-16/h4-10,12,26H,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGZYDOTNVHQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CSC(=N2)NC(=O)C(=CC3=CC=C(C=C3)O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Enamine Ltd. Building Blocks Catalogue

The Enamine Ltd. catalog () lists several structurally related compounds, enabling a systematic comparison:

Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Target Compound C₂₇H₂₃N₃O₂S 461.56 4-Hydroxyphenyl, 2,4,5-trimethylphenyl-thiazole Not provided
EN300-26617558 C₁₇H₁₅N₅O₄S 385.40 4-Morpholinyl-3-nitrophenyl, 1,3-thiazol-2-yl 741732-34-3
EN300-26607662 C₂₂H₁₉N₅O₈ 481.43 4-Morpholinyl-3-nitrophenyl, 7-nitro-1,4-benzodioxin-6-yl 744224-14-4
866156-40-3 () C₁₈H₁₃F₃N₂O₃ 368.31 2-Hydroxy-3-methoxyphenyl, 4-trifluoromethylphenyl 866156-40-3
109314-45-6 () C₁₆H₁₂N₂O₂ 264.28 3-Phenoxyphenyl, unsubstituted enamide 109314-45-6
Key Structural Differences:
  • Aromatic Substitution : The 2,4,5-trimethylphenyl group in the target compound introduces steric bulk compared to the trifluoromethyl group in 866156-40-3, which may affect binding to hydrophobic targets .
  • Hydrogen-Bonding Potential: The 4-hydroxyphenyl group in the target compound provides a hydrogen-bond donor site absent in 109314-45-6, which lacks hydroxyl or nitro substituents .

Physicochemical Properties

  • Solubility: The hydroxyl and cyano groups in the target compound likely improve aqueous solubility compared to EN300-26617558 (nitro/morpholinyl) or 109314-45-6 (nonpolar phenoxy). However, the 2,4,5-trimethylphenyl group may reduce solubility in polar solvents .
  • Thermal Stability : Thiazole derivatives generally exhibit high thermal stability. The methyl groups on the phenyl ring in the target compound may enhance stability compared to nitro-substituted analogs like EN300-26607662, where nitro groups can decompose under heat .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing: The target compound’s hydroxyl and cyano groups may form hydrogen-bonding networks, as observed in Etter’s graph set analysis (e.g., R₂²(8) motifs), which stabilize crystal structures .
  • Validation : Tools like SHELXL () and PLATON () are critical for validating the geometry and intermolecular interactions of such compounds during crystallographic studies .

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